molecular formula C2HF2LiO2 B7724419 lithium;2,2-difluoroacetate

lithium;2,2-difluoroacetate

Cat. No.: B7724419
M. Wt: 102.0 g/mol
InChI Key: NMDVDVNJDCUBDD-UHFFFAOYSA-M
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Description

Lithium;2,2-difluoroacetate is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a lithium salt of difluoroacetic acid, characterized by the presence of two fluorine atoms attached to the acetic acid moiety. This compound is particularly notable for its use in various scientific and industrial applications, including its role in lithium-ion batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;2,2-difluoroacetate can be synthesized through the reaction of lithium hydroxide with 2,2-difluoroacetic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the acid, forming the lithium salt. The reaction can be represented as follows:

LiOH+CF2HCOOHCF2HCOOLi+H2O\text{LiOH} + \text{CF}_2\text{HCOOH} \rightarrow \text{CF}_2\text{HCOOLi} + \text{H}_2\text{O} LiOH+CF2​HCOOH→CF2​HCOOLi+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ethyl difluoroacetate as a precursor, which undergoes hydrolysis in the presence of lithium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Lithium;2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of difluoromethyl ketones.

    Reduction: Reduction reactions can convert the difluoroacetate moiety into difluoromethyl groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include difluoromethyl ketones, difluoromethyl compounds, and various substituted derivatives of difluoroacetate .

Scientific Research Applications

Lithium;2,2-difluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium;2,2-difluoroacetate exerts its effects involves the interaction of the difluoroacetate moiety with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. In lithium-ion batteries, the compound forms a stable solid electrolyte interphase (SEI) on the electrode surfaces, which enhances the battery’s performance and longevity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of lithium and difluoroacetate, which imparts distinct chemical and electrochemical properties. Its ability to form a stable SEI in lithium-ion batteries sets it apart from other similar compounds, making it a valuable additive for enhancing battery performance .

Properties

IUPAC Name

lithium;2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVDVNJDCUBDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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